molecular formula C13H17BrO3 B1337614 5-Bromo-2-(hexyloxy)benzoic acid CAS No. 62176-19-6

5-Bromo-2-(hexyloxy)benzoic acid

Cat. No.: B1337614
CAS No.: 62176-19-6
M. Wt: 301.18 g/mol
InChI Key: QHRNNKWZVDZLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hexyloxy)benzoic acid typically involves the following steps:

    Hexyloxy Substitution: The hexyloxy group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Dehalogenated benzoic acids.

    Substitution: Substituted benzoic acids with different nucleophiles.

Scientific Research Applications

Chemistry: 5-Bromo-2-(hexyloxy)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of liquid crystals and other materials with specific electronic properties .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic acids on cellular processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for use in the manufacture of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hexyloxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the hexyloxy group contribute to its reactivity and ability to form stable complexes with various substrates. This compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzoic acid
  • 5-Bromo-2-ethoxybenzoic acid
  • 5-Bromo-2-propoxybenzoic acid

Comparison: 5-Bromo-2-(hexyloxy)benzoic acid is unique due to the presence of a longer hexyloxy chain compared to its analogs with shorter alkoxy groups. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules. The hexyloxy group provides increased hydrophobicity, which can be advantageous in certain applications where non-polar interactions are desired .

Properties

IUPAC Name

5-bromo-2-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRNNKWZVDZLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489589
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-19-6
Record name 5-Bromo-2-(hexyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.